molecular formula C25H27N3O7S B11503003 5-[4-(Acetylamino)phenyl]-3-(2-hydroxy-3-methoxyphenyl)-1-[2-(methylsulfanyl)ethyl]-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid

5-[4-(Acetylamino)phenyl]-3-(2-hydroxy-3-methoxyphenyl)-1-[2-(methylsulfanyl)ethyl]-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid

Cat. No.: B11503003
M. Wt: 513.6 g/mol
InChI Key: VLWRXMRSGQKWDZ-UHFFFAOYSA-N
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Description

5-[4-(Acetylamino)phenyl]-3-(2-hydroxy-3-methoxyphenyl)-1-[2-(methylsulfanyl)ethyl]-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as acetylamino, hydroxy, methoxy, methylsulfanyl, and carboxylic acid. The presence of these functional groups makes the compound highly reactive and versatile in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Acetylamino)phenyl]-3-(2-hydroxy-3-methoxyphenyl)-1-[2-(methylsulfanyl)ethyl]-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid involves multiple steps, each requiring specific reagents and conditions. A common synthetic route includes:

    Formation of the pyrrole ring: This step involves the cyclization of a suitable precursor, such as a diketone, in the presence of an amine under acidic conditions.

    Introduction of the acetylamino group: This can be achieved through acetylation of an amino group using acetic anhydride or acetyl chloride.

    Addition of the hydroxy and methoxy groups: These groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents like methanol and a strong acid catalyst.

    Attachment of the methylsulfanyl group: This step involves the nucleophilic substitution of a suitable leaving group with a thiol compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy and methoxy groups can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction: The carbonyl groups in the pyrrole ring can be reduced to form alcohols or other reduced derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield quinones, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, this compound may have potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules. Its structural complexity and reactivity make it an interesting target for biological studies.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Its multiple functional groups and reactive sites make it a candidate for drug development and medicinal chemistry.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups and structural complexity.

Mechanism of Action

The mechanism of action of 5-[4-(Acetylamino)phenyl]-3-(2-hydroxy-3-methoxyphenyl)-1-[2-(methylsulfanyl)ethyl]-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid depends on its specific application. In general, the compound’s effects are likely mediated through interactions with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-[4-(Acetylamino)phenyl]-3-(2-hydroxyphenyl)-1-[2-(methylsulfanyl)ethyl]-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid
  • 5-[4-(Acetylamino)phenyl]-3-(2-methoxyphenyl)-1-[2-(methylsulfanyl)ethyl]-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid

Uniqueness

The uniqueness of 5-[4-(Acetylamino)phenyl]-3-(2-hydroxy-3-methoxyphenyl)-1-[2-(methylsulfanyl)ethyl]-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid lies in its combination of functional groups and structural complexity. The presence of both hydroxy and methoxy groups on the aromatic ring, along with the acetylamino and methylsulfanyl groups, provides a unique set of chemical properties and reactivity that distinguishes it from similar compounds.

Properties

Molecular Formula

C25H27N3O7S

Molecular Weight

513.6 g/mol

IUPAC Name

5-(4-acetamidophenyl)-1-(2-hydroxy-3-methoxyphenyl)-3-(2-methylsulfanylethyl)-4,6-dioxo-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylic acid

InChI

InChI=1S/C25H27N3O7S/c1-13(29)26-14-7-9-15(10-8-14)28-22(31)18-19(23(28)32)25(24(33)34,11-12-36-3)27-20(18)16-5-4-6-17(35-2)21(16)30/h4-10,18-20,27,30H,11-12H2,1-3H3,(H,26,29)(H,33,34)

InChI Key

VLWRXMRSGQKWDZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=O)C3C(C2=O)C(NC3C4=C(C(=CC=C4)OC)O)(CCSC)C(=O)O

Origin of Product

United States

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